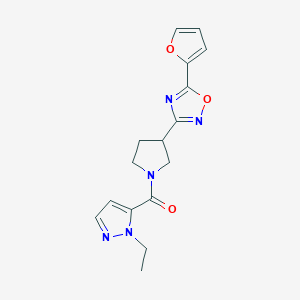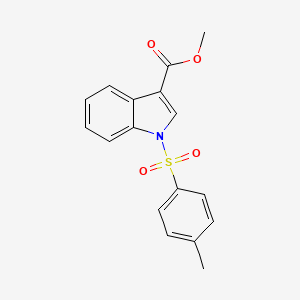
methyl 1-tosyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-tosyl-1H-indole-3-carboxylate” is an indolyl carboxylic acid derivative . It is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .
Synthesis Analysis
The synthesis of “methyl 1-tosyl-1H-indole-3-carboxylate” involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with methanol . A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate with N,N-dimethylaniline with a wide range of phenyl bromoacetate derivatives has also been reported .Molecular Structure Analysis
The molecule of “methyl 1-tosyl-1H-indole-3-carboxylate” is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
The title indole derivative, C11H11NO2, was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . The molecule is planar as it is situated on a mirror plane present in the space group Pbcm .Aplicaciones Científicas De Investigación
Anticancer Properties
Methyl 1-tosyl-1H-indole-3-carboxylate and its derivatives exhibit promising anticancer activity. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Mechanistically, they may target specific signaling pathways or DNA repair mechanisms within cancer cells .
Antimicrobial Activity
The indole moiety in methyl 1-tosyl-1H-indole-3-carboxylate contributes to its antimicrobial properties. Studies have shown that these derivatives possess antibacterial and antifungal effects. They inhibit the growth of pathogenic bacteria (such as Staphylococcus aureus and Escherichia coli) and fungi (such as Candida albicans). Researchers are exploring their potential as novel antimicrobial agents .
Anti-inflammatory Agents
Indole derivatives, including methyl 1-tosyl-1H-indole-3-carboxylate, exhibit anti-inflammatory activity. They modulate inflammatory pathways by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting enzymes like cyclooxygenase (COX). These compounds hold promise for managing inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
The indole scaffold has neuroprotective potential. Methyl 1-tosyl-1H-indole-3-carboxylate derivatives may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. Researchers are investigating their role in Alzheimer’s disease, Parkinson’s disease, and ischemic stroke .
Photophysical Applications
Indole-based compounds often exhibit interesting photophysical properties. Methyl 1-tosyl-1H-indole-3-carboxylate derivatives can serve as fluorescent probes, sensors, or imaging agents. Their fluorescence emission properties make them valuable tools for studying cellular processes and detecting specific biomolecules .
Synthetic Intermediates
Methyl 1-tosyl-1H-indole-3-carboxylate serves as a versatile synthetic intermediate. Chemists use it to construct more complex molecules through various reactions (e.g., Suzuki coupling, Heck reaction). Its functional groups allow for diverse modifications, making it valuable in organic synthesis .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-15(17(19)22-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMFPQLEPDPGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-tosyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)
![N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2620161.png)
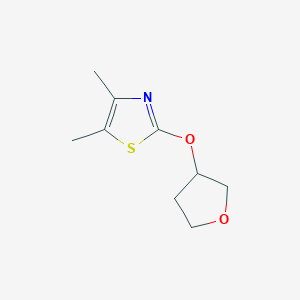

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
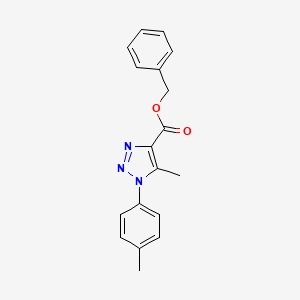

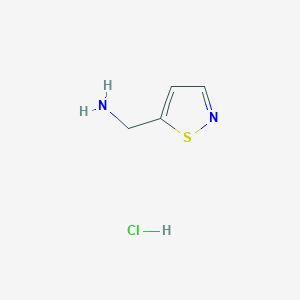
![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)

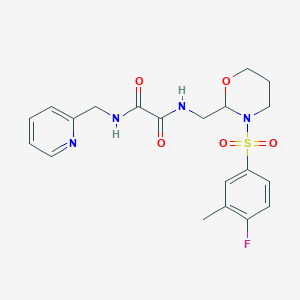
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)

